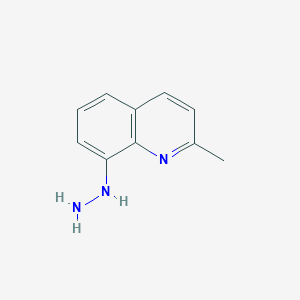
8-Hydrazinyl-2-Methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydrazinyl-2-Methylquinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both hydrazinyl and methyl groups in the quinoline structure imparts unique chemical properties to this compound, making it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydrazinyl-2-Methylquinoline typically involves the reaction of 2-methylquinoline with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The key intermediate, 2-methylquinoline, can be synthesized using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 8-Hydrazinyl-2-Methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research has indicated that derivatives of 8-Hydrazinyl-2-Methylquinoline may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes
作用機序
The mechanism of action of 8-Hydrazinyl-2-Methylquinoline involves its interaction with cellular components, leading to various biological effects. For instance, in cancer cells, the compound can induce apoptosis through the disruption of mitochondrial function. This leads to a loss of mitochondrial membrane potential, an increase in reactive oxygen species, and the activation of apoptotic pathways involving cytochrome c and apaf-1 .
類似化合物との比較
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
2-Methylquinoline: A precursor in the synthesis of 8-Hydrazinyl-2-Methylquinoline.
Quinoline-3-carbonitrile: Another quinoline derivative with potential biological activities
Uniqueness: this compound is unique due to the presence of both hydrazinyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives
特性
分子式 |
C10H11N3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
(2-methylquinolin-8-yl)hydrazine |
InChI |
InChI=1S/C10H11N3/c1-7-5-6-8-3-2-4-9(13-11)10(8)12-7/h2-6,13H,11H2,1H3 |
InChIキー |
KIEONCCYDSMCPG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2NN)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



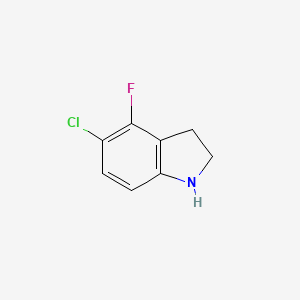
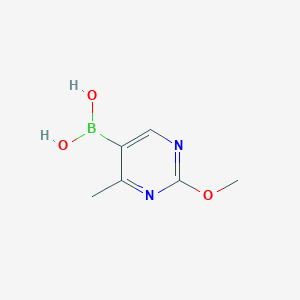
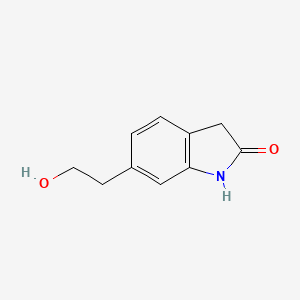
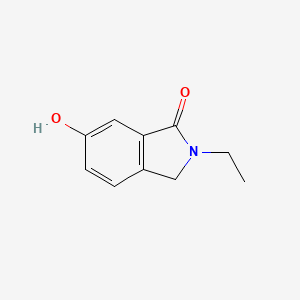

![5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine](/img/structure/B11914591.png)
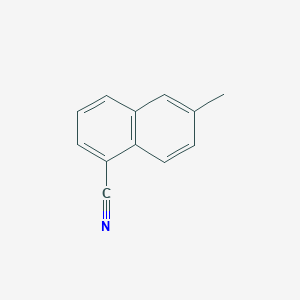
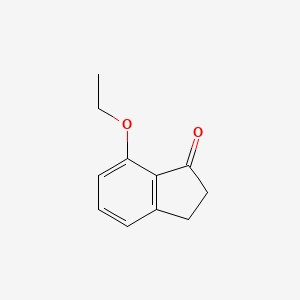
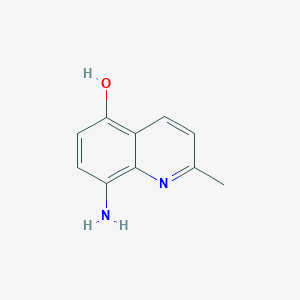



![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
